molecular formula C12H17N3O3 B8759305 2-(diethylamino)-N-(3-nitrophenyl)acetamide

2-(diethylamino)-N-(3-nitrophenyl)acetamide

Cat. No. B8759305
M. Wt: 251.28 g/mol
InChI Key: SAJLGYWTCZAPQD-UHFFFAOYSA-N
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Patent
US09145377B2

Procedure details

A solution of 3-nitroaniline (1.00 g, 7.24 mmol) in THF (20 ml) was cooled to 4° C. in an ice bath. To this stirred mixture TEA (1.47 g, 14.50 mmol), then chloroacetyl chloride (0.98 g, 8.70 mmol) were sequentially added. The reaction was allowed to warm up to room temperature and after 2 and a half hours diethylamine (1.59 g, 21.7 mmol) was added in ice bath and the resulting mixture stirred overnight at room temperature. After completion (TLC 5% MeOH in DCM), solvent was evaporated in vacuo. The crude product was dissolved in DCM (75 ml), washed 3 times with saturated aqueous NaHCO3 solution (50 ml), dried (MgSO4), filtered and taken to dryness in vacuo. The crude product thus obtained was purified by flash column chromatography (0%-5% MeOH in DCM) to give 2-(diethylamino)-N-(3-nitrophenyl)acetamide 4 as a yellow semi-solid (0.92 g, 50%); Rf 0.26 [5% MeOH in DCM]; δH (CDCl3, 400 MHz) 9.68 (1H, s, NH), 8.36-8.35 (1H, m, ArH), 8.05-8.03 (1H, m, ArH), 7.93 (1H, dd, J1=8.4 Hz, J2=1.6 Hz, ArH), 7.51.7.57 (1H, m, ArH), 3.18 (2H, s, CH2), 2.67 (4H, quartet, J=7.2 Hz, 2×CH2), 1.10 (6H, t, J=7.2 Hz, 2×CH3); δC (CDCl3, 100 MHz) 169.95 (C═O), 147.27 (Ar—C), 138.64 (Ar—C), 129.61 (Ar—CH), 110.74 (Ar—CH), 109.17 (Ar—CH), 105.92 (Ar—CH), 58.14 (CH2), 48.79 (2×CH2), 12.39 (2×CH3); LC-MS (5 min) m/z 252.37 [C12H17N3O3+H]+ (100), Rt 0.83 min; HRMS m/z calc C12H18N3O3 [M+H]+252.1353. found [M+H]+252.1358; anal. CHN calc. C12H17N3O3. C, 57.4%; H, 6.8%; N, 16.7%. found C, 57.3%; H, 7.1%; N, 16.6%.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
1.59 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].Cl[CH2:12][C:13](Cl)=[O:14].[CH2:16]([NH:18][CH2:19][CH3:20])[CH3:17]>C1COCC1>[CH2:16]([N:18]([CH2:19][CH3:20])[CH2:12][C:13]([NH:7][C:6]1[CH:8]=[CH:9][CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)=[O:14])[CH3:17]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
TEA
Quantity
1.47 g
Type
reactant
Smiles
Name
Quantity
0.98 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
1.59 g
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion (TLC 5% MeOH in DCM), solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in DCM (75 ml)
WASH
Type
WASH
Details
washed 3 times with saturated aqueous NaHCO3 solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (0%-5% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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